molecular formula C10H11ClO B13044948 ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol

((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol

Cat. No.: B13044948
M. Wt: 182.64 g/mol
InChI Key: ZGRMQXFZBSCHKQ-PSASIEDQSA-N
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Description

((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is a chiral cyclopropane derivative featuring a 3-chlorophenyl substituent and a hydroxymethyl group. Its stereochemical configuration (1S,2S) is critical for biological activity and binding specificity, as seen in analogous compounds targeting enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 3-chlorophenyl group and subsequent reduction to form the methanol derivative. Common synthetic routes include:

    Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using diazo compounds and transition metal catalysts.

    Introduction of the 3-Chlorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Reduction: The final step involves the reduction of the intermediate to form the methanol derivative, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Corresponding alkane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is C10_{10}H11_{11}ClO. The compound features a cyclopropyl ring with a hydroxymethyl group and a chlorophenyl substituent. The presence of the chiral centers at positions 1 and 2 contributes to its stereochemical diversity, which can significantly influence its biological activity.

Interaction with Serotonin Receptors

Research indicates that this compound may act as a ligand for serotonin receptors, particularly the 5-HT2_{2}C subtype. Compounds with similar structures have shown varying degrees of efficacy in modulating serotonin signaling pathways, which are crucial for mood regulation and other neurological functions. Enhanced binding affinity due to the chlorophenyl group may improve selectivity towards specific receptor subtypes compared to non-chlorinated analogs .

Potential Therapeutic Applications

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Additionally, its unique structure may allow for the development of novel pharmacological agents targeting other conditions related to serotonin dysregulation .

Structure-Activity Relationship Studies

Studies have focused on understanding how variations in the structure of cyclopropane derivatives affect their biological activity. For example, modifications at the phenyl ring or alterations in the cyclopropane structure can lead to significant changes in receptor binding affinity and selectivity .

Compound NameStructural VariationBiological Activity
((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanolFluorine instead of chlorineHigher selectivity for 5-HT2_{2}C receptors
((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanolDifferent substitution on phenyl ringVariations in potency observed

Medicinal Chemistry Applications

Recent advancements in medicinal chemistry have explored the use of this compound as a lead compound for developing new antidepressants or anxiolytics. Its ability to selectively target serotonin receptors could lead to fewer side effects compared to traditional treatments .

Mechanism of Action

The mechanism of action of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Cyclopropane Derivatives

Compound Name Substituents Configuration Key Functional Groups Reference
Target Compound 3-Chlorophenyl (1S,2S) Methanol -
(1R,2S)-11 () 4-Chlorophenyl (1R,2S) Amine, naphthamide
Compound 51 () 2-Methylpropene, boronate ester Not specified Methanol, boronate ester
Compound 2d () 3-Chlorophenyl Not specified Carboxamide
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol () Phenyl (2S,3S) Methanol

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in (1R,2S)-11, which likely alters steric and electronic interactions in receptor binding .
  • Stereochemistry: The (1S,2S) configuration is enantiomeric to (1R,2S) derivatives, impacting diastereoselectivity in synthesis and biological activity. For example, (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol exhibits [α]D +82° (ethanol), while its (2R,3R)-enantiomer shows [α]D −92°, demonstrating dramatic optical activity differences .

Key Observations :

  • Catalysts and Auxiliaries : Palladium catalysts (e.g., Pd(dppf)Cl₂) and chiral auxiliaries (e.g., camphorsultam) are common for stereocontrol. The target compound likely requires similar strategies for enantiopure synthesis .
  • Yield vs. Purity : Higher yields (e.g., 73% for Compound 51) often correlate with optimized reaction conditions, while ee >99% ensures pharmacological relevance .

Table 3: Functional Group Impact on Activity

Compound Target Key Modification Potency/Toxicity Reference
Target Compound Not specified 3-Chlorophenyl, methanol - -
2d () mGluR5 3-Chlorophenyl, carboxamide Decreased potency vs. fluoro analogs
3b () mGluR5 3-Chloro vs. 3-fluoro 6.7-fold ↓ potency
DFB () mGluR5 Fluorophenyl, reversed amide 4.5-fold ↑ potency, no toxicity

Key Observations :

  • Chlorine vs. Fluorine : Chlorine at the 3-position (Compound 2d) reduces mGluR5 potency compared to fluorine, likely due to increased steric bulk or altered electronic effects .
  • Methanol vs. Carboxamide: Methanol groups (as in the target compound) may enhance solubility, while carboxamides (e.g., 2d) improve receptor affinity but introduce toxicity risks at higher concentrations .

Physical and Analytical Data

Table 4: Physical Properties and Characterization

Compound Melting Point (°C) [α]D (Solvent) Analytical Methods Reference
Target Compound Not available Not available - -
Compound 51 () 61–62 Not specified NMR, MS
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol () Not specified +82° (EtOH) GC, NMR
Compound 16 () Not specified Not specified NMR, MALDI-MS

Key Observations :

  • Melting Points : Long alkyl chains (e.g., Compound 16 in ) likely increase melting points, while boronate esters (Compound 51) reduce crystallinity .
  • Optical Activity : High enantiomeric purity ([α]D +82° for (2S,3S)-derivatives) is critical for chiral recognition in biological systems .

Biological Activity

((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol, a cyclopropane derivative, has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorophenyl group attached to a cyclopropyl moiety, suggests possible interactions with various biological targets. Below is a detailed examination of its biological activity based on recent studies and findings.

  • Molecular Formula : C11_{11}H12_{12}Cl
  • Molecular Weight : 182.64 g/mol
  • Structure : The compound features a cyclopropyl ring and a chlorophenyl substituent which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activity. For instance:

  • Antibacterial Activity : Compounds containing cyclopropane structures have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating their potential as antimicrobial agents .
  • Antifungal Activity : Some derivatives demonstrated significant antifungal properties against Candida albicans, with MIC values as low as 16 μg/mL for certain compounds .

Antiandrogenic Activity

This compound has been investigated for its antiandrogenic effects, particularly in prostate cancer models. In vitro studies using the LNCaP prostate cancer cell line revealed that certain cyclopropane derivatives exhibit strong inhibition of androgen receptor (AR) activity:

  • Inhibition Rate : Compounds similar to this compound showed inhibition rates up to 90% at concentrations of 5 μM . This suggests that modifications in the cyclopropane structure can significantly enhance antiandrogenic activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group is critical for enhancing binding affinity to biological targets:

  • Hydrophobic Interactions : The chlorophenyl moiety likely contributes to hydrophobic interactions within the binding sites of target proteins, facilitating enhanced biological activity.
  • Variations in Substituents : Studies indicate that variations in substituents at the 2-position of the cyclopropane ring can lead to significant differences in biological efficacy. For instance, replacing the chlorophenyl with other groups alters both the binding affinity and the resultant biological effects .

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the potential applications of this compound:

Study Biological Activity Findings
AntiandrogenicInhibition of AR activity up to 90% at 5 μM
AntimicrobialMIC values ranging from 32 to 128 μg/mL against bacteria
AntifungalSignificant antifungal activity with MIC = 16 μg/mL

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

[(1S,2S)-2-(3-chlorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11ClO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1

InChI Key

ZGRMQXFZBSCHKQ-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC(=CC=C2)Cl)CO

Canonical SMILES

C1C(C1C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

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